7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a thiophen-2-yl group at position 2 and a sulfanyl-linked 2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-ylmethyl moiety at position 5. Its structural complexity arises from the fusion of pyrazole, triazine, and oxazole rings, which confers unique electronic and steric properties. Computational studies suggest moderate polarity (dipole moment ~5–7 D) and a HOMO-LUMO gap indicative of kinetic stability (~1.4–1.8 eV), aligning with trends observed in similar fused heterocycles .
Properties
IUPAC Name |
7-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2S2/c1-11-15(22-19(28-11)12-4-6-13(21)7-5-12)10-30-20-24-23-18(27)16-9-14(25-26(16)20)17-3-2-8-29-17/h2-9H,10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXOZKXIFMVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Comparable Compounds
Key Observations :
- Electronic Profile : The target’s calculated dipole moment (6.2 D) is higher than CID 2020064 (4.9 D), reflecting the electron-withdrawing Cl and methyl groups. This may influence solubility and protein interactions .
- HOMO-LUMO Gaps : All compounds exhibit narrow energy gaps (~1.4–1.8 eV), suggesting similar redox stability and reactivity under physiological conditions .
Crystallographic and Computational Insights
- Crystallography : The target compound’s structure may exhibit triclinic symmetry (P̄1), similar to isostructural thiazole derivatives in . Planarity of the pyrazolo-triazine core is expected, with the oxazole substituent inducing slight torsional strain .
- Docking Studies: Molecular modeling predicts strong binding to cytochrome P450 enzymes due to the thiophene and oxazole motifs, analogous to lanosterol-14α-demethylase inhibition by triazolo-triazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
